molecular formula C17H17ClN4O4S B2783484 2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251675-18-9

2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2783484
CAS No.: 1251675-18-9
M. Wt: 408.86
InChI Key: GDQPVBZSHCBGCP-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound featuring an isoxazolo[4,5-d]pyrimidine core

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-8-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-14-5-2-1-4-13(14)12-22-17(23)21-7-3-6-15(16(21)19-22)27(24,25)20-8-10-26-11-9-20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQPVBZSHCBGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactionsCommon reagents include carboxylic anhydrides, acid chlorides, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the aromatic rings. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .

Biological Activity

The compound 2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic organic molecule belonging to the triazolopyridine class. Its unique structure suggests potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, alongside relevant research findings and case studies.

Structural Overview

The molecular formula of the compound is C15H16ClN5O3SC_{15}H_{16}ClN_5O_3S. The structural components include:

  • A triazole ring fused to a pyridine structure.
  • A chlorophenyl group.
  • A morpholine sulfonyl group.

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolopyridine class exhibit notable antimicrobial properties. For instance, derivatives similar to 2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Research has demonstrated that the presence of the morpholine sulfonyl group enhances antibacterial activity by improving solubility and bioavailability. In vitro studies have shown that derivatives with similar functional groups can inhibit bacterial growth significantly .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyridine derivatives has also been documented. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study:
A study conducted on a related compound showed a dose-dependent reduction in inflammation in a rat model induced by carrageenan. The compound exhibited significant inhibition of edema formation at doses of 10 mg/kg and 20 mg/kg compared to control groups .

The proposed mechanisms for the biological activities of 2-[(2-chlorophenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include:

  • Inhibition of Enzymatic Activity: The morpholine sulfonyl group may interact with active sites on enzymes involved in inflammatory pathways.
  • Receptor Modulation: The triazole moiety may influence receptor binding affinities, altering cellular responses to inflammatory stimuli.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step chemical reactions that introduce various functional groups. Researchers are actively exploring derivatives to enhance biological efficacy and reduce toxicity. For example, modifications at the triazole or pyridine rings have been shown to significantly alter activity profiles.

Table 2: Synthesis Pathways for Derivatives

StepReagents UsedOutcome
1Chlorobenzene + Morpholine + BaseFormation of sulfonamide
2Triazole precursor + SulfonamideFormation of target compound
3Purification via crystallizationPure derivative obtained

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